Home > Products > Screening Compounds P110206 > 8-Hydroxywarfarin
8-Hydroxywarfarin - 17834-04-7

8-Hydroxywarfarin

Catalog Number: EVT-1439765
CAS Number: 17834-04-7
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Hydroxywarfarin is a major metabolite of the anticoagulant drug warfarin (Coumadin). It is formed via the cytochrome P450 (CYP) mediated oxidation of warfarin, specifically by the CYP2C19 isoform. [, , , ] 8-Hydroxywarfarin is primarily used as a research tool to study the metabolism and disposition of warfarin in humans and other species. It serves as a valuable probe substrate for investigating the activity and specificity of various CYP enzymes, particularly CYP2C19. [, , , , ] Researchers utilize 8-hydroxywarfarin to explore the role of CYP2C19 genetic polymorphisms on warfarin metabolism and to gain a deeper understanding of drug-drug interactions involving warfarin. [, , ]

Synthesis Analysis

One method for synthesizing 8-hydroxywarfarin involves utilizing substituted salicylic acids. [] This approach starts with the acetylation of a salicylic acid derivative substituted at the meta position to the carboxyl group. The acetylated product then undergoes a condensation reaction, either with diethyl malonate in the presence of sodium hydroxide or with ethoxymagnesium diethyl malonate using a mixed anhydride method. This condensation yields a 3-carbethoxy-4-hydroxycoumarin derivative substituted at either the 6- or 8-position. Finally, the 3-carbethoxy-4-hydroxycoumarin derivative is reacted with benzalacetone, utilizing a tertiary amine catalyst, to produce the desired substituted warfarin analog, including 8-hydroxywarfarin. []

Molecular Structure Analysis

8-Hydroxywarfarin is a derivative of warfarin featuring a hydroxyl group (-OH) substituted at the 8th position of the coumarin ring. [] This substitution differentiates it from warfarin and other hydroxywarfarin metabolites. Structural analysis, including those utilizing mass spectrometry, is crucial for identifying and differentiating 8-hydroxywarfarin from other warfarin metabolites. []

Mechanism of Action

While 8-hydroxywarfarin itself does not exhibit anticoagulant activity, its formation and subsequent metabolism are important for understanding the overall pharmacokinetics and pharmacodynamics of warfarin. [, ] The CYP2C19-mediated formation of 8-hydroxywarfarin from (R)-warfarin serves as a marker for CYP2C19 activity. [] Inhibition of 8-hydroxywarfarin formation can be indicative of drug-drug interactions affecting CYP2C19 activity, which may have implications for warfarin dose adjustments. []

Physical and Chemical Properties Analysis

8-Hydroxywarfarin, similar to other hydroxywarfarin metabolites, demonstrates a reduced binding affinity to human plasma albumin compared to warfarin itself. [] This difference in binding affinity is attributed to the introduction of the polar hydroxyl group, which decreases the hydrophobic binding surface of the molecule. [] This reduced binding affinity likely contributes to the absence of 8-hydroxywarfarin in plasma and its presence in urine. []

Applications
  • Investigating CYP2C19 Activity: 8-Hydroxywarfarin serves as a specific and sensitive probe substrate for evaluating CYP2C19 activity. [, , , , ]
  • Studying Drug-Drug Interactions: Measuring 8-hydroxywarfarin formation can help identify drug-drug interactions that inhibit or induce CYP2C19 activity, potentially impacting warfarin dosage and patient response. [, ]
  • Pharmacogenetic Studies: Research utilizing 8-hydroxywarfarin contributes to understanding the influence of genetic polymorphisms in CYP2C19 on warfarin metabolism, aiding in personalized medicine approaches for warfarin therapy. [, ]
  • Species Differences in Metabolism: Comparing 8-hydroxywarfarin formation across species provides insights into species-specific differences in warfarin metabolism, which is essential for extrapolating preclinical data to clinical settings. []

Warfarin (Rac-Warfarin)

  • Compound Description: Warfarin, also known as Coumadin, is a widely used anticoagulant drug. It is typically administered as a racemic mixture of (R)- and (S)-enantiomers. [, , , , , , , , , , , , , ]
  • Relevance: Warfarin is the parent compound of 8-hydroxywarfarin. Cytochrome P450 enzymes, particularly CYP2C19, metabolize warfarin into various hydroxylated metabolites, including 8-hydroxywarfarin. [, , , ]

(R)-Warfarin

  • Compound Description: (R)-Warfarin is the less potent enantiomer of warfarin in terms of anticoagulant activity. [, , , , , , ]
  • Relevance: CYP2C19 primarily metabolizes (R)-warfarin into 8-hydroxywarfarin. [, ] This metabolic pathway distinguishes (R)-warfarin from (S)-warfarin, where 8-hydroxywarfarin formation is less significant. []

(S)-Warfarin

  • Compound Description: (S)-Warfarin is the more potent enantiomer of warfarin with regards to anticoagulant activity. [, , , , , , ]
  • Relevance: While 8-hydroxywarfarin is identified as a metabolite of (S)-warfarin, it's not the primary metabolite. CYP2C9 primarily metabolizes (S)-warfarin into (S)-7-hydroxywarfarin and (S)-6-hydroxywarfarin. [, ]

6-Hydroxywarfarin

  • Compound Description: 6-Hydroxywarfarin is a hydroxylated metabolite of warfarin. [, , , , , , , , , , ]
  • Relevance: Like 8-hydroxywarfarin, it is a product of warfarin metabolism by cytochrome P450 enzymes, including CYP2C19. [, , ] Both 6-hydroxywarfarin and 8-hydroxywarfarin undergo further metabolism via glucuronidation. [, , ]

7-Hydroxywarfarin

  • Compound Description: 7-Hydroxywarfarin is a major hydroxylated metabolite of warfarin. [, , , , , , , , , , , ]
  • Relevance: Similar to 8-hydroxywarfarin, 7-hydroxywarfarin is produced from warfarin by cytochrome P450 enzymes, particularly CYP2C9 for (S)-warfarin. [, , ] Both metabolites are also substrates for UDP-glucuronosyltransferases (UGTs), leading to their glucuronidation. [, , , ]

4'-Hydroxywarfarin

  • Compound Description: 4'-Hydroxywarfarin is a metabolite of warfarin, generated by cytochrome P450 enzymes. [, , , , , , , , , , ]
  • Relevance: While both 4'-hydroxywarfarin and 8-hydroxywarfarin are products of warfarin metabolism, they are formed by different CYP enzymes with varying regioselectivity. [, ] Additionally, 4'-hydroxywarfarin is not a preferred substrate for UGT1A9, unlike 8-hydroxywarfarin. []

10-Hydroxywarfarin

  • Compound Description: 10-Hydroxywarfarin is a metabolite of warfarin formed by CYP3A4. [, , , ] It exists as four diastereomers due to the presence of two chiral centers in the molecule. []
  • Relevance: Both 10-hydroxywarfarin and 8-hydroxywarfarin are hydroxylated metabolites of warfarin, but they result from different CYP enzymes and occupy distinct positions on the warfarin structure. []

(S)-Mephenytoin

  • Compound Description: (S)-Mephenytoin is a commonly used probe substrate for CYP2C19 activity. [, ]
  • Relevance: The metabolism of (S)-mephenytoin and the formation of (R)-8-hydroxywarfarin are closely linked. Both are primarily catalyzed by CYP2C19, and inhibition studies demonstrated competitive inhibition between these substrates, indicating a shared metabolic pathway. [, ]

Properties

CAS Number

17834-04-7

Product Name

8-Hydroxywarfarin

IUPAC Name

4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3

InChI Key

BHBOXPNWDGYJNB-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O

Synonyms

4,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.